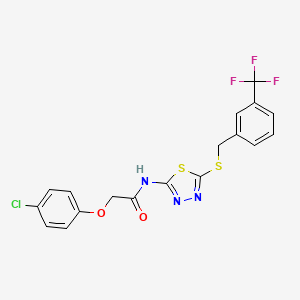

2-(4-chlorophenoxy)-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(4-chlorophenoxy)-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” is a chemical compound with a linear formula of C15H11ClF3NO2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, is a significant area of research in the agrochemical and pharmaceutical industries . Various methods of synthesizing these derivatives have been reported .Molecular Structure Analysis

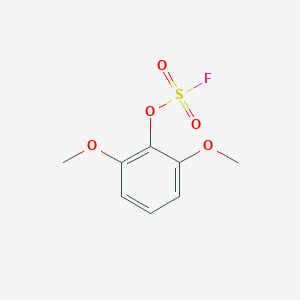

The molecular structure of this compound includes a trifluoromethyl group and a pyridine moiety, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by the presence of a fluorine atom and a pyridine in its structure . The unique physicochemical properties of fluorine, which is the next smallest atom after hydrogen but the atom with the largest electronegativity, are considered to contribute to the biological activities of fluorine-containing compounds .Wissenschaftliche Forschungsanwendungen

Molecular Structures and Interactions

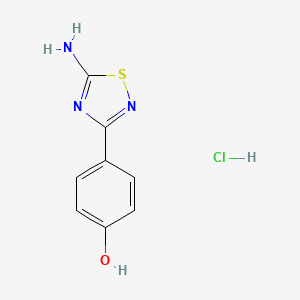

Research has shown that compounds with a thiadiazole structure can exhibit complex intermolecular interactions, such as hydrogen bonds and π-interactions, contributing to their potential in forming stable 3-D arrays. For example, compounds featuring a 1,3,4-thiadiazol structure have been analyzed for their molecular shapes and intermolecular interactions, offering insights into their potential for designing new materials or drugs (Boechat et al., 2011).

Synthesis and Chemical Properties

Novel methods have been developed for synthesizing derivatives of compounds with 1,3,4-thiadiazol structures, indicating the versatility of these compounds in chemical synthesis and their potential applications in developing new materials or biological agents (Yu et al., 2014).

Antitumor Activity

Several studies have explored the antitumor activities of compounds containing thiadiazole and acetamide groups. These studies reveal that specific derivatives can exhibit significant anticancer properties against various cancer cell lines, highlighting the potential of such compounds in the development of new anticancer drugs (Yurttaş et al., 2015).

Antioxidant and Antitumor Evaluation

Research into the antioxidant and antitumor properties of N-substituted-2-amino-1,3,4-thiadiazoles has shown promising results. These compounds have been synthesized and evaluated for their cytotoxicity and antioxidant activities, indicating their potential in medicinal chemistry and therapy (Hamama et al., 2013).

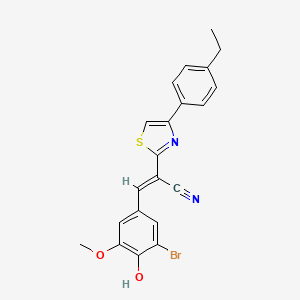

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies have also investigated benzothiazolinone acetamide analogs for their potential in photovoltaic applications and ligand-protein interactions. These compounds have shown good light harvesting efficiency and binding affinity towards specific proteins, suggesting applications in renewable energy and drug design (Mary et al., 2020).

Zukünftige Richtungen

The future directions for this compound and similar TFMP derivatives are promising. They are expected to find many novel applications in the future, especially in the agrochemical and pharmaceutical industries . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N3O2S2/c19-13-4-6-14(7-5-13)27-9-15(26)23-16-24-25-17(29-16)28-10-11-2-1-3-12(8-11)18(20,21)22/h1-8H,9-10H2,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCFHJSXPZWUOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2655432.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)propanamide](/img/structure/B2655437.png)

![4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2655439.png)

![N-([1,1'-biphenyl]-2-yl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide](/img/structure/B2655440.png)

![2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid](/img/structure/B2655441.png)

![1-(4-Chlorophenyl)-2-[[4-ethyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2655443.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2655446.png)

![N-(3-acetamidophenyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2655449.png)

![N-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2655453.png)

![5-[(3-Methoxyphenoxy)methyl]-2-furoic acid](/img/structure/B2655454.png)